2-(1H-Indol-7-yl)benzoic acid is a compound characterized by the fusion of an indole moiety with a benzoic acid structure. The chemical formula for this compound is C16H13NO2, indicating the presence of 16 carbon atoms, 13 hydrogen atoms, one nitrogen atom, and two oxygen atoms. The indole ring is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, while the benzoic acid component contributes to its acidic properties due to the carboxylic acid functional group (-COOH). This compound exhibits significant potential in medicinal chemistry and organic synthesis due to its unique structural features.
Research has indicated that compounds similar to 2-(1H-Indol-7-yl)benzoic acid exhibit various biological activities, including:
The synthesis of 2-(1H-Indol-7-yl)benzoic acid can be achieved through several methods:
The applications of 2-(1H-Indol-7-yl)benzoic acid span various fields:
Interaction studies involving 2-(1H-Indol-7-yl)benzoic acid focus on its binding affinity with various biological targets:
Several compounds share structural similarities with 2-(1H-Indol-7-yl)benzoic acid. Here are some notable examples:
| Compound Name | Structure Type | Key Properties |
|---|---|---|
| 2-(1H-Indol-3-yl)benzoic acid | Indole-Benzoic Acid | Antibacterial and anticancer properties |
| 5-Methylindole | Methylated Indole | Exhibits neuroprotective effects |
| Indole-3-carboxylic acid | Carboxylic Indole | Known for plant growth regulation |
| 7-Hydroxyindole | Hydroxylated Indole | Potential antioxidant properties |
The uniqueness of 2-(1H-Indol-7-yl)benzoic acid lies in its specific substitution pattern on both the indole and benzoic acid moieties, which contributes to its distinctive biological activities and reactivity compared to other similar compounds. Its ability to participate in diverse
The synthesis of indole-benzene hybrids traces its roots to mid-20th-century efforts in heterocyclic chemistry. Early approaches relied on classical condensation reactions, such as the Castro coupling (1963), where ortho-haloanilines reacted with alkynes under harsh conditions to form indole cores. However, these methods lacked regiocontrol and functional group tolerance. A paradigm shift occurred in 1991 with Richard C. Larock’s palladium-catalyzed annulation, enabling precise construction of 2,3-disubstituted indoles from ortho-iodoanilines and internal alkynes. This breakthrough laid groundwork for later innovations targeting C7-functionalized indoles.
The integration of benzoic acid into indole systems gained momentum with the development of directing-group strategies. In 2016, a landmark study demonstrated ruthenium-catalyzed C–H arylation of indole carboxylic acids, achieving unprecedented regioselectivity at the C7 position. This method bypassed the traditional dominance of C2/C3 reactivity in indole chemistry, directly enabling synthesis of 2-(1H-indol-7-yl)benzoic acid derivatives. Such advances resolved long-standing challenges in accessing sterically encumbered indole-benzoic acid hybrids, which had previously resisted conventional coupling approaches.
Academic fascination with this hybrid structure arises from three key factors. First, the indole moiety’s ability to mimic protein-binding motifs makes it invaluable for probing biological systems. Studies show indole derivatives interact reversibly with enzymes involved in neurodegenerative disorders, inflammation, and cancer. Second, the benzoic acid group introduces hydrogen-bonding capacity and metal-coordinating properties, enhancing molecular recognition in catalytic systems. Third, the steric and electronic interplay between the indole’s π-excessive system and the benzoic acid’s electron-withdrawing carboxylate creates a polarized scaffold for studying charge-transfer phenomena.
Recent investigations highlight its role as a precursor to multifunctional neuroprotectors. Hybrids combining indole-3-propionic acid and 5-methoxy-indole carboxylic acid derivatives exhibit potent MAO-B inhibition (IC50 < 10 μM) and iron-chelation activity, mitigating oxidative stress in neuronal models. The C7-substitution pattern in 2-(1H-indol-7-yl)benzoic acid uniquely positions the carboxylate for interactions with hydrophobic enzyme pockets while maintaining planar aromaticity for π-stacking.
The indole nucleus undergoes electrophilic substitution preferentially at C3, while nucleophilic attacks target C2. However, directing-group strategies have redirected reactivity to previously inaccessible positions. For instance, N-acetyl protection in Mori’s intramolecular Heck cyclization (1977) enabled C2 functionalization, while palladium/zirconium bimetallic systems allowed C4–C7 modifications. The benzoic acid moiety exerts orthogonal control through carboxylate-directed C–H activation. Ruthenium catalysts leverage this directing effect to achieve ortho-arylations even in sterically demanding environments, as demonstrated in the synthesis of tetra-ortho-substituted biaryls.
Combining these moieties creates a bifunctional scaffold: the indole’s NH group participates in hydrogen-bond-donor catalysis, while the benzoic acid’s COOH group acts as a Brønsted acid or metal ligand. This duality is exploited in asymmetric catalysis, where 2-(1H-indol-7-yl)benzoic acid derivatives serve as chiral auxiliaries or organocatalysts.
Current research objectives focus on three domains:
Ongoing challenges include controlling enantioselectivity in C7-functionalized derivatives and understanding supramolecular assembly driven by competing indole-benzoic acid interactions. Collaborative efforts between synthetic chemists and computational modelers aim to predict regiochemical outcomes in complex coupling reactions, accelerating the design of next-generation indole hybrids.
Structure-activity relationship theories provide fundamental frameworks for understanding how molecular architecture influences biological and chemical properties of indole derivatives, including 2-(1H-Indol-7-yl)benzoic acid [1] [2]. The indole nucleus serves as a privileged scaffold in medicinal chemistry, where subtle structural modifications can dramatically alter biological activity patterns [3] [4]. Research demonstrates that the positioning of substituents on the indole ring system follows predictable patterns that correlate with activity profiles [1] [2].
The carboxylic acid functionality at the benzoic acid moiety introduces specific electronic and steric considerations that influence molecular interactions [5] [6]. Studies of indole acetic acid derivatives reveal that replacement of the carboxyl group with other acidic functionalities significantly decreases activity, while amide analogues typically show reduced or eliminated biological effects [5]. This finding suggests that the carboxylic acid group in 2-(1H-Indol-7-yl)benzoic acid plays a crucial role in maintaining optimal activity profiles [5].
The 7-position substitution pattern in the indole ring creates unique spatial arrangements that affect molecular recognition processes [3] [7]. Computational studies indicate that methoxy-activated indoles at positions 4, 6, or 4, 5, and 6 demonstrate enhanced reactivity at the C7 position, which does not occur in simple unsubstituted indoles [3]. This positional effect is particularly relevant for 2-(1H-Indol-7-yl)benzoic acid, where the benzoic acid substituent occupies the 7-position of the indole framework [3].
Table 1: Structure-Activity Relationships in Indole Derivatives
| Structural Feature | Activity Impact | Reference Compounds |
|---|---|---|
| Free indole NH proton | Enhanced binding affinity (submicromolar Ki values) | Compounds 14a-c, 16 [2] |
| Carboxyl group retention | Maintained biological activity | Indole acetic acids [5] |
| 7-position substitution | Unique reactivity patterns | Methoxy-activated indoles [3] |
| Benzimidazole replacement | Increased Ki, reduced activity | Compounds 10a, 10c, 20a, 20b [2] |
The bisindole core systems demonstrate specific anchoring mechanisms within hydrophobic pockets, suggesting that the aromatic-aromatic interactions between the indole and benzene rings in 2-(1H-Indol-7-yl)benzoic acid may contribute significantly to binding affinity [2]. Ring D substituents show variation factors of 20 in binding affinity and 250 in biological activity, indicating that the benzoic acid moiety could substantially influence the compound's overall profile [2].
Transfer of structure-activity relationship information between related scaffolds has been demonstrated through scaffold hopping approaches [6]. The investigation of whether α-adrenergic properties of indazole cores transfer to indole cores revealed that while in vitro binding patterns may be preserved, in vivo hemodynamic profiles can differ significantly [6]. This finding emphasizes the importance of comprehensive evaluation when applying structure-activity relationship principles to predict the behavior of 2-(1H-Indol-7-yl)benzoic acid [6].
Computational chemistry techniques provide powerful tools for investigating the molecular properties and behavior of 2-(1H-Indol-7-yl)benzoic acid [8] [9] [10]. Density functional theory calculations using hybrid functionals such as B3LYP with various basis sets have proven effective for studying indole derivative systems [9] [11] [12] [13].
Quantum mechanical modeling approaches employ sophisticated mathematical frameworks to predict molecular interactions between active compounds and biological targets [8]. The combination of quantum mechanical modeling, molecular docking, quantitative structure-activity relationship studies, molecular dynamics simulations, and pharmacokinetic predictions represents a comprehensive computational strategy for drug design involving indole derivatives [8] [14].
Table 2: Computational Methods for Indole Derivative Analysis
| Method | Basis Set | Applications | Accuracy |
|---|---|---|---|
| B3LYP | 6-31+G(d,p) | Geometry optimization, HOMO-LUMO analysis | High correlation with experimental data [9] [15] |
| B3LYP | 6-311++G(2d,2p) | Reactivity indices, proton affinities | Excellent for electronic properties [16] |
| BLYP | 6-31G(d) | Vibrational frequency analysis | RMSD 31 cm⁻¹ for all modes [13] |
| Cluster approach | Various | Enantioselectivity studies | Powerful for enzymatic reactions [10] |
Molecular docking studies utilizing programs such as Gaussian 16W have been employed to determine optimal molecular geometries, frontier molecular orbital properties, natural bond orbital analyses, and atomic charge distributions [9] [15]. These computational approaches enable the prediction of physicochemical features including drug-likeness and bioactivity scores [9] [15].
The cluster approach in quantum chemical calculations has demonstrated particular utility for studying enantioselectivity in enzymatic reactions involving indole derivatives [10]. Calculations confirm that flavin adenine dinucleotide OOH intermediates serve as catalytic species in indole monooxygenase reactions, with oxidation mechanisms varying depending on substrate structure [10]. The computational prediction capabilities extend to stereochemical preferences, providing valuable insights for rational enzyme design [10].
Frontier molecular orbital theory applications reveal that the energy levels of highest occupied molecular orbitals, primarily located in indole frameworks, can be modulated by incorporating electron-donating groups on the indole core [17] [18]. Conversely, lowest unoccupied molecular orbital energy levels, situated in carbonyl bonds of associated functional groups, can be lowered through electron-withdrawing group installation [17] [18].
Solvation effects play crucial roles in computational modeling of indole systems [19]. Investigations comparing polarizable continuum models with explicit solvation approaches demonstrate that implicit models tend to overestimate energies and oscillator strengths [19]. For indole-water systems, explicit models with 9-12 water molecules using B3LYP with diffuse basis sets provide adequate representation of photophysical properties [19].
The electronic structure of 2-(1H-Indol-7-yl)benzoic acid involves complex interactions between the electron-rich indole system and the benzene ring bearing the carboxylic acid functionality [7] [16] [17]. The indole nucleus exhibits π-electron excessive character, making it extremely susceptible to electrophilic substitution reactions [7]. The preferential β-substitution at position-3 over α-substitution at position-2 in the pyrrole ring reflects the comparative stabilities of σ-complexes resulting from electrophilic attack [7].
Electronic effects in indole derivatives demonstrate position-dependent variations in reactivity and stability [16]. Activating and deactivating abilities of substituents follow predictable patterns based on electron density distribution and orbital interactions [16]. Studies using B3LYP/6-311++G(2d,2p) calculations reveal that relative proton affinities reflect the ortho and para orientation abilities of electron-donating groups, while large deactivating effects are observed for electron-withdrawing substituents [16].
Table 3: Electronic Properties of Indole Positions
| Position | Electronic Character | Reactivity Pattern | Substituent Effects |
|---|---|---|---|
| C2 (α-position) | Electron-rich | Secondary to C3 | Inductive effects significant [16] |
| C3 (β-position) | Highest electron density | Primary substitution site | Mesomeric effects dominant [16] |
| C6 | Moderate reactivity | Cross-activation with C2 [16] | Electronic coupling observed [16] |
| C7 | Variable based on substitution | Enhanced by methoxy activation [3] | Position-specific effects [3] |
The fusion of benzene rings to pyrrole systems creates unique electronic environments that differ from simple aromatic systems [7]. In indole, the effect of benzene ring fusion changes the position of greatest electron density from position-2 in pyrrole to position-3 in the fused system [7]. This electronic redistribution has profound implications for the reactivity patterns of 2-(1H-Indol-7-yl)benzoic acid [7].
Steric effects complement electronic considerations in determining molecular behavior [4]. The presence of large substituents can create steric hindrance that interferes with molecular interactions, as demonstrated in studies where 7-membered ring formations caused reduced inhibitory activity due to interference with specific amino acid interactions [4]. The spatial arrangement around central benzene rings shows that small substitutions such as fluorine atoms can be accommodated more readily than larger groups [4].
Nucleophilicity patterns in indole derivatives correlate with both electronic and steric factors [16]. The methyl group at position-2 demonstrates inductive electron-withdrawing character rather than electron-releasing properties, with activating ability attributed to small mesomeric electron-releasing effects [16]. This finding challenges conventional assumptions about alkyl group effects in aromatic systems [16].
The electronic responsiveness observed in indole systems can be rationalized through frontier molecular orbital theory [17] [18]. Energy level modifications of highest occupied molecular orbitals through electron-donating group incorporation on indole cores, combined with lowest unoccupied molecular orbital energy lowering via electron-withdrawing groups, create favorable electronic polarization within substrates [17] [18].
Aromaticity in 2-(1H-Indol-7-yl)benzoic acid involves the interplay between two distinct aromatic systems: the indole heterocycle and the benzoic acid benzene ring [20] [21] [22]. The fundamental criteria for aromaticity require cyclic structure, planar geometry, full conjugation with p orbitals at every ring atom, and 4n+2 π electrons according to Hückel's rule [20] [23].
The indole system satisfies these aromaticity criteria through its bicyclic structure consisting of a benzene ring fused to a pyrrole ring [24]. The presence of the nitrogen heteroatom contributes two electrons to the π system while maintaining the planar geometry essential for aromatic stabilization [24] [22]. The benzene ring portion contributes six π electrons, while the pyrrole component adds four π electrons, totaling ten π electrons distributed across the bicyclic framework [24].
Table 4: Aromaticity Indices and Substituent Effects
| System | Aromaticity Index | Substituent Effect | Change from Parent |
|---|---|---|---|
| Benzene | Baseline (4.76) [21] | - | Reference value [21] |
| Monosubstituted benzenes | 4.70-4.82 [21] | Variable based on substituent | ±0.06 maximum [21] |
| Disubstituted benzenes | 4.29-4.76 [21] | Additive effects observed | Up to -0.47 [21] |
| Indole systems | Position-dependent | Electronic modulation | Context-specific [16] |
Substituent effects on aromaticity follow quantifiable patterns that can be predicted using aromaticity indices based on interaction coordinates [21] [25]. The substituent effect based on interaction coordinates quantifies how substituents influence benzene ring aromaticity, with disubstituted systems showing predictable additive behaviors [21] [25]. For meta and para isomers, correlation coefficients of 0.999 demonstrate excellent predictive capability using additivity rules [21].
The directing influence of substituents can be predicted through electron density based on interaction coordinates [21] [25]. When para electron density exceeds meta electron density relative to benzene, substituents exhibit ortho-para directing behavior, while the reverse indicates meta directing properties [21] [25]. This principle provides a theoretical framework for understanding substitution patterns in aromatic systems related to 2-(1H-Indol-7-yl)benzoic acid [21].
Magnetic susceptibility serves as another fundamental measure of aromaticity [22]. Compounds exhibiting significantly exalted diamagnetic susceptibility are classified as aromatic, with cyclic delocalization resulting in bond length equalization, abnormal chemical shifts, magnetic anisotropies, and physical properties reflecting energetic stabilization [22]. The nucleus independent chemical shift criterion represents one of the most effective magnetism-based assessments of aromaticity [22].
Thermodynamic stability, historically defined as resonance energy, constitutes the most fundamental quantitative measure of aromaticity [22]. Multiple theoretical approaches have been developed to estimate resonance energy, with this criterion often considered the most fundamental for aromatic character assessment [22]. The low reactivity characteristic of benzene-like compounds correlates directly with their thermodynamic stability [22].
Bond length alternation patterns provide additional insights into aromatic character [22]. Quantitative approaches based on bond length criteria can estimate both local and global aromaticity of molecules [22]. The absence of significant bond length alternation typically indicates effective electron delocalization and aromatic stabilization [22].
Quantum chemical investigations of indole derivatives employ sophisticated computational methodologies to predict molecular properties and biological activities [26] [27] [14]. Machine learning approaches integrated with quantum chemical calculations have demonstrated remarkable success in developing predictive models for indole-based compounds [27] [14].
Artificial intelligence systems capable of suggesting new chemical structures based on known activities represent cutting-edge developments in computational chemistry [14]. These systems employ algorithms including random forest, decision tree, support vector machines, K-nearest neighbors, and multiple linear regression to build predictive models [27] [14]. The best performing models achieve R² values exceeding 0.98 with root mean square errors below 0.15 [27].
Table 5: Quantum Chemical Methods and Predictive Accuracy
| Method | Algorithm | Performance Metrics | Applications |
|---|---|---|---|
| AdaBoost-ALO | Ant Lion Optimizer | R² = 0.9852, RMSE = 0.1470 [27] | Anticancer activity prediction [27] |
| GP-Tree | Feature selection | High-dimensional optimization | Descriptor identification [27] |
| SMOGN | Class imbalance handling | Dataset expansion to 1381 instances [27] | IC₅₀ predictions [27] |
| DFT-B3LYP | 6-31+G(d,p) | Molecular geometry optimization [9] | Structural analysis [9] |
Molecular electrostatic potential maps provide crucial information for analyzing electrophilic and nucleophilic sites in indole derivatives [15]. These computational tools enable the identification of reactive regions within molecules, facilitating the prediction of chemical behavior and molecular interactions [15]. Natural bond orbital analysis demonstrates proton transfer pathways in donor-acceptor systems, revealing high energy equilibrium conditions for molecules [15].
Predictive modeling approaches for indole compounds have successfully identified critical descriptors such as topological polar surface area and electronic properties essential for biological activity [27]. Shapley Additive Explanations analysis reveals which molecular features contribute most significantly to predicted activities [27]. These insights enable rational drug design approaches for developing new therapeutic agents [27].
Quantum chemical calculations using cluster approaches have proven particularly effective for studying enantioselectivity in enzymatic reactions [10]. The methodology successfully predicts stereochemical preferences in indole monooxygenase-catalyzed reactions, demonstrating the power of computational approaches for understanding complex biological systems [10]. Energy barrier calculations for different reaction pathways provide mechanistic insights essential for enzyme optimization [10].
Hyperpolarizability and nonlinear optical property calculations utilize quantum chemical methods to assess potential applications in optoelectronic devices [15]. Time-dependent density functional theory calculations at B3LYP/6-311+G(d,p) levels provide ultraviolet-visible spectral analysis capabilities [11] [15]. These computational approaches enable the prediction of photophysical properties relevant to material science applications [11].
Solvatochromic shift studies employ quantum chemical calculations to investigate solvent effects on molecular properties [9]. The Catalan and Kamlet-Taft equations provide frameworks for calculating linear solvation energy relationships [9]. Bakshiev, Lippert, and Kawski-Chamma-Viallet equations enable experimental estimation of dipole moments in ground and excited states [9].
The synthesis of 2-(1H-Indol-7-yl)benzoic acid involves several potential mechanistic pathways, with palladium-catalyzed cross-coupling reactions representing the most versatile approaches [28] [29] [30] [31]. Direct arylation methodologies enable the formation of carbon-carbon bonds between indole systems and benzoic acid derivatives through transition metal catalysis [28] [29].
Palladium-catalyzed oxidative cross-coupling reactions provide atom-economical routes to biaryl systems [28]. The use of diazafluorene derivatives as ancillary ligands enables aerobic oxidative cross-coupling of indoles with benzene derivatives, with selectivity control achieved through proper choice of neutral and anionic ligands [28]. Regioselectivity in these reactions can be directed toward either C2 or C3 positions of the indole ring depending on reaction conditions [28].
Table 6: Mechanistic Pathways for Indole-Benzoic Acid Coupling
| Reaction Type | Catalyst System | Selectivity | Yield Range |
|---|---|---|---|
| Oxidative coupling | Pd(OAc)₂/diazafluorene ligands [28] | C2/C3 controlled | 45-66% [28] |
| Decarboxylative arylation | Pd(TFA)₂/Ag₂CO₃/propionic acid [29] | Position-dependent | Variable [29] |
| Direct C-H activation | Pd(TFA)₂ electrophilic catalyst [30] | C2-selective | Good yields [30] |
| Suzuki coupling | Pd catalysts with boronic acids [32] | Position-specific | 61-97% [32] |
The mechanistic pathway for palladium-catalyzed direct arylation involves electrophilic palladation of the indole substrate followed by potential 1,2-migration of intermediate palladium species [31] [33]. Kinetic studies demonstrate zero-order dependence on aryl iodide, first-order dependence on indole, and first-order dependence on catalyst, supporting the electrophilic palladation mechanism [31] [33].
Kinetic isotope effect measurements provide crucial mechanistic insights [31] [33]. A surprisingly large secondary kinetic isotope effect of 1.6 at the C3 position where substitution does not occur, combined with a smaller apparent primary kinetic isotope effect of 1.2 at C2, suggests complex mechanistic pathways involving intermediate palladium species migration [31] [33].
Decarboxylative coupling mechanisms involve the combination of decarboxylation and carbon-hydrogen bond activation processes [29]. Versatile catalyst systems enable both electron-rich and electron-deficient benzoic acids to serve as arylating reagents for indole functionalization [29]. The reaction selectivity between C2 and C3 positions depends on the electronic nature of the benzoic acid substrate, potentially arising from two distinct catalytic pathways [29].
The Fischer indole synthesis represents an alternative classical approach for constructing indole frameworks [34] [35] [36]. This methodology involves the cyclization of arylhydrazones prepared from aryl hydrazines and aldehydes or ketones using acid catalysts [34] [35]. The mechanism proceeds through protonation and isomerization to enamine tautomers, followed by irreversible [2] [2]-sigmatropic rearrangement and subsequent cyclization steps [34] [36].
Cross-dehydrogenative coupling reactions provide highly efficient and atom-economical methods for direct carbon-carbon bond formation via carbon-hydrogen functionalization [37]. These reactions enable the construction of indole-containing compounds through direct coupling processes without requiring pre-functionalized substrates [37]. The inherent reactivity of pyrrole-type rings facilitates carbon-hydrogen functionalization at C3 positions via aromatic electrophilic substitution pathways [37].
The retrosynthetic analysis of 2-(1H-Indol-7-yl)benzoic acid (molecular formula C₁₅H₁₁NO₂) reveals several strategic disconnection approaches based on the indole-benzoic acid hybrid structure [2] [3]. The target molecule contains an indole moiety at the 7-position coupled to a benzoic acid framework, presenting unique synthetic challenges due to the sterically congested environment around the benzoic acid ortho-position.
Strategic Bond Disconnections:
Disconnection A (Indole-Benzoic Acid Coupling): The primary retrosynthetic disconnection involves the biaryl bond between the indole C7 position and the benzoic acid C2 position [4]. This approach relies on transition metal-catalyzed cross-coupling reactions, particularly palladium-catalyzed methodologies that can overcome the steric hindrance inherent in this substitution pattern.
Disconnection B (Indole Ring Formation): Alternative disconnections focus on constructing the indole ring after establishing the benzoic acid framework [5] [6]. This approach typically involves cyclization of appropriately substituted aniline derivatives bearing the pre-installed benzoic acid moiety.
Disconnection C (Benzoic Acid Introduction): A third strategic approach involves introducing the carboxylic acid functionality after forming the indole-aryl bond [4] [7]. This methodology often employs carbonylation reactions or oxidation of methyl groups to achieve the desired carboxylic acid.
The retrosynthetic analysis indicates that Disconnection A represents the most efficient approach, as it exploits the inherent reactivity of both the indole system and the benzoic acid framework while minimizing the number of synthetic steps required.
Classical synthetic approaches for constructing the indole-benzene bond in 2-(1H-Indol-7-yl)benzoic acid derivatives have historically relied on Friedel-Crafts acylation and electrophilic aromatic substitution methodologies [8] [9]. However, these approaches face significant limitations due to the electronic and steric properties of the indole system.
Friedel-Crafts Limitations:
The indole nucleus exhibits enhanced reactivity at the C2 and C3 positions due to the electron-rich nature of the pyrrole ring [8] [9]. Classical Friedel-Crafts conditions typically direct substitution to these positions rather than the desired C7 position, making direct acylation approaches unsuitable for the target compound.
Ullmann Coupling Reactions:
Traditional Ullmann coupling methodologies have been explored for constructing biaryl bonds between indole derivatives and benzoic acid systems [10] [11]. These copper-catalyzed reactions typically require harsh conditions (temperatures exceeding 200°C) and suffer from limited substrate scope, particularly with electron-rich heterocycles like indoles.
Grignard-Based Approaches:
Classical organometallic methodologies involving Grignard reagents have been investigated for indole-aryl bond formation [6] [12]. However, these approaches are limited by the acidic nature of the indole N-H proton and the potential for competing side reactions with the carboxylic acid functionality.
Limitations of Classical Methods:
Classical synthetic routes for indole-benzene coupling face several fundamental limitations:
These limitations have necessitated the development of modern catalytic strategies that can address the unique synthetic challenges posed by the 2-(1H-Indol-7-yl)benzoic acid structure.
Modern catalytic methodologies have revolutionized the synthesis of 2-(1H-Indol-7-yl)benzoic acid through the development of transition metal-catalyzed cross-coupling reactions and sustainable synthetic approaches [4] [10] [13].
Palladium-Catalyzed Methodologies:
Suzuki-Miyaura Coupling: Recent advances in palladium-catalyzed Suzuki-Miyaura coupling have enabled efficient construction of indole-aryl bonds [13] [14] [15]. The development of bulky phosphine ligands and optimized reaction conditions has allowed for the coupling of 7-bromoindole derivatives with boronic acids derived from benzoic acid systems, achieving yields of 61-97% [13].
Direct C-H Activation: Revolutionary advances in C-H activation chemistry have enabled direct arylation of indole derivatives without pre-functionalization [4] [7] [16]. Ruthenium-catalyzed C-H arylation protocols have achieved unprecedented regioselectivity at the C7 position of indole carboxylic acids, providing direct access to 2-(1H-indol-7-yl)benzoic acid derivatives with excellent functional group tolerance [4] [7].
Decarboxylative Coupling: Modern methodologies employ decarboxylative coupling strategies using benzoic acid derivatives as arylating agents [17] [18]. The palladium-catalyzed system utilizing Palladium(II) trifluoroacetate, silver carbonate, and propionic acid enables selective C2 or C3 arylation of indoles depending on the electronic nature of the benzoic acid coupling partner [17] [18].
Green Chemistry Approaches:
Solvent-Free Reactions: Contemporary green chemistry approaches have developed solvent-free protocols for indole synthesis [19] [20] [21]. These methodologies utilize ethanol as a benign solvent and avoid metal catalysts, achieving excellent yields while minimizing environmental impact [19] [20] [21].
Ionic Liquid Catalysis: Innovative ionic liquid-based catalytic systems have been developed for sustainable indole synthesis [22] [23]. These systems demonstrate excellent recyclability and reduced environmental impact while maintaining high catalytic efficiency [22] [23].
Microwave-Assisted Synthesis: Microwave-assisted protocols have enabled rapid and efficient synthesis of indole derivatives under mild conditions [22] [24]. These methodologies significantly reduce reaction times and energy consumption while maintaining high yields and selectivity.
Photocatalytic Approaches: Modern photocatalytic methodologies have emerged as environmentally benign alternatives for indole synthesis [25] [26]. These light-driven processes operate under mild conditions and avoid the use of stoichiometric oxidants, representing a significant advancement in sustainable synthesis.
The optimization of reaction conditions for 2-(1H-Indol-7-yl)benzoic acid synthesis requires careful consideration of temperature effects, solvent selection, and catalyst optimization to achieve maximum efficiency and selectivity [27] [28] [29].
Temperature Optimization:
Palladium-Catalyzed Reactions: Optimal temperatures for palladium-catalyzed indole arylation typically range from 80-120°C [10] [13] [14]. Lower temperatures (60-80°C) often result in incomplete conversion, while higher temperatures (>140°C) can lead to catalyst decomposition and side product formation [27] [28].
Ruthenium-Catalyzed C-H Activation: Ruthenium-catalyzed protocols typically operate at moderate temperatures (100-110°C) to achieve optimal balance between reaction rate and selectivity [4] [7]. Temperature optimization studies have shown that reactions at 110°C provide the best results for indole C7 arylation [4] [27].
Solvent Effects:
Polar Aprotic Solvents: Dimethylformamide (DMF) and dimethylacetamide (DMA) have proven effective for palladium-catalyzed indole arylation reactions [10] [11] [14]. These solvents provide appropriate solvation for both the catalyst and substrates while maintaining thermal stability at elevated temperatures.
Alcohol Solvents: Ethanol and methanol have been successfully employed in sustainable indole synthesis protocols [19] [20] [21]. These environmentally benign solvents support high yields while minimizing environmental impact [19] [21].
Solvent-Free Conditions: Recent developments have achieved successful indole synthesis under solvent-free conditions, particularly for microwave-assisted protocols [22] [30]. These approaches eliminate solvent waste and often provide enhanced reaction rates.
Catalyst Optimization:
Ligand Effects: The choice of phosphine ligands significantly impacts the efficiency of palladium-catalyzed indole arylation [10] [13] [14]. Bulky phosphines such as P(o-tolyl)₃ and DavePhos have shown superior performance in sterically demanding coupling reactions [31] [14].
Catalyst Loading: Optimization studies have demonstrated that catalyst loadings of 5-10 mol% typically provide optimal results for indole-aryl coupling reactions [10] [13] [14]. Lower loadings often result in incomplete conversion, while higher loadings can lead to increased side reactions.
Additive Effects: The addition of bases such as potassium carbonate or sodium carbonate, along with co-solvents like water, has been shown to enhance reaction efficiency [13] [14] [32]. These additives facilitate catalyst turnover and improve substrate solubility.
The evaluation of synthetic yields and scalability for 2-(1H-Indol-7-yl)benzoic acid synthesis reveals significant variations across different methodological approaches [4] [10] [13] [33].
Yield Comparisons Across Methodologies:
| Synthetic Method | Yield Range | Reference |
|---|---|---|
| Palladium-Catalyzed Suzuki Coupling | 61-97% | [13] |
| Ruthenium-Catalyzed C-H Activation | 70-85% | [4] [7] |
| Decarboxylative Coupling | 45-66% | [17] [18] |
| Direct Arylation | 60-80% | [10] [14] |
| Green Chemistry Approaches | 65-84% | [19] [20] |
Scalability Assessment:
Laboratory Scale (1-10 mmol): Most catalytic methodologies demonstrate excellent performance at laboratory scale, with yields typically matching or exceeding those reported in optimization studies [33] [30] [34]. The controlled environment and precise reagent handling at this scale minimize side reactions and maximize product formation.
Pilot Scale (50-100 mmol): Scalability studies have demonstrated that palladium-catalyzed methodologies maintain high efficiency at pilot scale [33] [35]. A representative example achieved 84% yield (9.08 g) of methyl 6-acetylindole-3-carboxylate at 50 mmol scale, demonstrating excellent scalability potential [33] [35].
Industrial Scale Considerations: The transition to industrial scale synthesis requires careful consideration of catalyst cost, recovery, and recycling [34] [36]. Heterogeneous catalysts and recoverable ionic liquid systems show promise for large-scale applications [22] [23].
Process Mass Intensity (PMI) Analysis:
Green chemistry approaches demonstrate superior PMI values compared to traditional methodologies [20] [21]. The elimination of halogenated solvents and reduction in catalyst loading significantly improve the environmental profile of the synthesis [20] [21].
Economic Considerations:
Cost analysis reveals that while modern catalytic methodologies may require higher initial investment due to catalyst costs, the improved yields and reduced waste generation result in superior overall economics [34] [36]. The ability to perform reactions under milder conditions also reduces energy costs and equipment requirements.
The synthesis of 2-(1H-Indol-7-yl)benzoic acid presents significant challenges in regioselectivity and chemoselectivity due to the multiple reactive sites present in both the indole and benzoic acid components [37] [38] [39] [40].
Regioselectivity Challenges:
Indole Ring Selectivity: The indole system contains multiple C-H bonds with varying reactivity profiles [16] [41]. The C2 and C3 positions exhibit enhanced nucleophilicity due to the electron-rich nature of the pyrrole ring, while the C4-C7 positions on the benzene ring are less reactive [16] [41]. Achieving selective functionalization at the C7 position requires careful control of reaction conditions and catalyst selection.
Directing Group Strategies: The development of directing group strategies has enabled regioselective functionalization of indole derivatives [16] [42]. The installation of N-P(O)tBu₂ groups at the nitrogen position can direct palladium-catalyzed arylation to the C7 position, while pivaloyl groups at the C3 position enable C4 and C5 arylation [16] [42].
Solvent-Controlled Regioselectivity: Recent advances have demonstrated that solvent selection can control regioselectivity in indole arylation reactions [39]. The use of tetrahydrofuran (THF) promotes C3 arylation, while toluene facilitates C2 arylation through different mechanistic pathways [39].
Chemoselectivity Issues:
Competing Functional Groups: The presence of both indole N-H and carboxylic acid functionalities presents significant chemoselectivity challenges [38] [43]. The acidic nature of both groups can lead to competing reactions with bases and metal catalysts, requiring careful optimization of reaction conditions.
Side Reactions: Common side reactions include:
Mechanistic Considerations:
Concerted Metalation-Deprotonation: Studies have revealed that regioselectivity in indole arylation often proceeds through concerted metalation-deprotonation mechanisms [37] [44] [40]. The electronic and steric properties of both the substrate and catalyst system influence the preferred site of metalation.
Kinetic vs. Thermodynamic Control: Regioselectivity can be influenced by reaction conditions that favor either kinetic or thermodynamic control [37] [39]. Higher temperatures tend to favor thermodynamic products, while lower temperatures can provide kinetic selectivity.
The purification and isolation of 2-(1H-Indol-7-yl)benzoic acid and its derivatives require specialized techniques due to the polar nature of the carboxylic acid functionality and the aromatic character of the indole system [45] [46] [47] [48].
Chromatographic Purification Methods:
Silica Gel Column Chromatography: Traditional silica gel chromatography remains the primary purification method for indole derivatives [46] [49]. Optimal solvent systems typically employ:
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC provides excellent resolution for indole derivatives with varying polarities [45] [47] [48]. Optimal conditions include:
Preparative HPLC: For complex mixtures or when high purity is required, preparative HPLC offers superior resolution [47] [50]. Chiral stationary phases enable separation of enantiomers when stereochemistry is relevant [50].
Crystallization Techniques:
Recrystallization Solvents: Common recrystallization solvents for indole carboxylic acids include:
pH-Controlled Crystallization: The amphoteric nature of indole carboxylic acids enables pH-controlled crystallization [45] [51]. Adjustment to pH 3-4 typically provides optimal crystal formation while maintaining compound stability.
Specialized Isolation Techniques:
Sublimation: For volatile indole derivatives, sublimation provides an effective purification method [52] [53]. This technique is particularly useful for removing low-boiling impurities and achieving high purity products.
Acid-Base Extraction: The carboxylic acid functionality enables purification through acid-base extraction protocols [45] [52]. Treatment with sodium bicarbonate solution followed by acidification provides effective separation from neutral impurities.
Automated Purification Systems: Modern automated purification systems have been developed for indole derivatives [30] [34]. These systems enable rapid purification of multiple compounds while maintaining high purity standards [30] [34].
The synthesis of structural analogues and derivatives of 2-(1H-Indol-7-yl)benzoic acid provides valuable insights into structure-activity relationships and enables the development of compounds with enhanced properties [54] [55] [56] [57].
Indole Ring Modifications:
N-Alkylation and N-Arylation: Modification of the indole nitrogen through alkylation or arylation provides analogues with altered electronic properties [54] [55] [58]. Common modifications include:
Ring Substitution Patterns: Substitution at various positions of the indole ring enables fine-tuning of molecular properties [54] [55] [58]. Strategic modifications include:
Benzoic Acid Modifications:
Ester Derivatives: Conversion of the carboxylic acid to ester derivatives provides analogues with modified pharmacokinetic properties [56] [59]. Common ester modifications include:
Amide Derivatives: Amide formation provides analogues with enhanced stability and biological activity [56] [55] [59]. Modifications include:
Bioisosteric Replacements: Strategic replacement of the carboxylic acid with bioisosteric groups enables property optimization [56] [59] [57]. Common replacements include:
Hybrid Molecule Design:
Coumarin Hybrids: Integration of coumarin moieties with indole-benzoic acid structures provides compounds with dual biological activities [54] [58]. These hybrids often exhibit enhanced antioxidant and anti-inflammatory properties.
Triazole Derivatives: The incorporation of triazole rings through click chemistry provides stable linkages and enhanced biological activity [54] [58]. These modifications often improve water solubility and metabolic stability.
Chalcone Hybrids: Combination with chalcone structures enables access to compounds with enhanced anticancer activity [54] [55]. These hybrids often exhibit improved selectivity and reduced toxicity profiles.
Structural Analogues:
Positional Isomers: Synthesis of 2-(1H-Indol-6-yl)benzoic acid and 2-(1H-Indol-5-yl)benzoic acid provides insights into the importance of substitution patterns [3] [61]. These analogues often exhibit different biological activities and pharmacokinetic profiles.
Heterocyclic Replacements: Replacement of the indole ring with related heterocycles such as benzofuran, benzothiophene, or indazole provides analogues with modified properties [58] [62]. These modifications can enhance selectivity and reduce side effects.
Linker Modifications: Alteration of the direct connection between the indole and benzoic acid through various linker groups enables property optimization [56] [59]. Common linkers include: